molecular formula C9H14OS B13330860 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde

2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde

Cat. No.: B13330860
M. Wt: 170.27 g/mol
InChI Key: CIJFJCOALPAVFB-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with a carbaldehyde group at the 2-position and a methallyl (2-methylprop-2-en-1-yl) substituent. The thiolane ring contributes to the molecule’s electronic profile, with sulfur’s polarizability influencing the carbaldehyde’s reactivity.

Preparation Methods

The synthesis of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles like amines or thiols.

    Addition: The double bond in the 2-methylprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or acids.

Scientific Research Applications

2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of thiolane-based compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. The thiolane ring can also interact with hydrophobic pockets in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycle Variations

  • Thiolane vs. 1,2,4-Triazine (): The thiolane ring (C₄H₇S) is non-aromatic and sulfur-containing, whereas the 1,2,4-triazine ring (C₂H₂N₃) is a planar, nitrogen-rich heterocycle with partial aromaticity. The triazine ring’s planarity (r.m.s. deviation = 0.019 Å) contrasts with thiolane’s puckered conformation, affecting π-π stacking and hydrogen-bonding capabilities. The triazine derivative in exhibits intermolecular hydrogen bonding (N–H···O), while thiolane’s sulfur may engage in weaker van der Waals interactions .
  • Thiolane vs. Quinoline (): Quinoline, a fused bicyclic aromatic system, supports extended conjugation compared to thiolane. The carbaldehyde in ’s quinoline derivative (2-(prop-2-yn-1-ylthio)quinoline-3-carbaldehyde) is stabilized by resonance with the aromatic ring, whereas the thiolane carbaldehyde experiences electron-withdrawing effects from sulfur, enhancing electrophilicity .

Substituent Effects

  • Methallyl (2-Methylprop-2-en-1-yl) vs. In contrast, the propargyl (prop-2-yn-1-yl) group in ’s compound offers linear geometry and alkyne reactivity (e.g., click chemistry). Methallyl’s allylic methyl group may stabilize radical intermediates via hyperconjugation .
  • Methallyl vs. Allyl (Straight-Chain Alkenyl):
    Allyl (2-propen-1-yl) lacks the methyl branch of methallyl, reducing steric hindrance. This difference impacts regioselectivity in reactions like Diels-Alder, where methallyl’s bulk may favor endo transition states.

Physicochemical and Spectroscopic Properties

Property 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-1,2,4-triazine-3,5-dione () 2-(Prop-2-yn-1-ylthio)quinoline-3-carbaldehyde ()
Core Heterocycle Thiolane (C₄H₇S) 1,2,4-Triazine (C₂H₂N₃) Quinoline (C₉H₇N)
Functional Groups Carbaldehyde, Methallyl Triazinedione, Methallyloxymethyl Carbaldehyde, Propargylthio
Hydrogen Bonding Weak (S···H interactions) Strong (N–H···O, dimeric) Moderate (quinoline N and aldehyde O)
Predicted Solubility Low (lipophilic thiolane) Moderate (polar triazinedione) Low (aromatic quinoline)
¹H NMR (Aldehyde Signal) ~9.8–10.2 ppm (deshielded by sulfur) N/A ~10.0–10.5 ppm (quinoline conjugation)

Biological Activity

2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The compound features a thiolane ring, which contributes to its unique chemical properties and biological interactions. Its structure can be represented as follows:

C6H10OS\text{C}_6\text{H}_{10}\text{OS}

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology. Similar compounds have demonstrated various bioactivities, indicating that this compound might exhibit comparable effects.

1. Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, studies indicate that sulfur-containing compounds can inhibit the growth of bacteria and fungi.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundCandida albicansTBD

Case Study: A study evaluating the antimicrobial efficacy of thiolane derivatives found that certain analogs exhibited significant inhibition against Staphylococcus aureus, suggesting that this compound may also possess similar activity .

2. Antifungal Activity

The antifungal properties of this compound are hypothesized based on its structural analogs. Research has indicated that certain thiolane derivatives can disrupt fungal cell membranes.

CompoundFungal StrainMIC
This compoundCandida tropicalisTBD

Research Findings: A review highlighted the antifungal activity of sulfur-containing compounds, noting their effectiveness against various fungal pathogens .

3. Anticancer Activity

Initial studies suggest potential anticancer properties for this compound. The mechanism may involve apoptosis induction in cancer cells.

Cell LineIC50 (μM)Reference
MCF-7TBD
H460TBD

Case Study: In vitro studies on similar compounds have shown significant cytotoxicity against human cancer cell lines such as MCF-7 and H460, indicating a potential for further exploration of this compound's anticancer effects .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and membrane structures. For example:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis.
  • Antifungal Action: Inhibition of ergosterol biosynthesis in fungal membranes.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H14OS/c1-8(2)6-9(7-10)4-3-5-11-9/h7H,1,3-6H2,2H3

InChI Key

CIJFJCOALPAVFB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCCS1)C=O

Origin of Product

United States

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